molecular formula C12H10F3NO2S B12917167 5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-82-2

5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one

Cat. No.: B12917167
CAS No.: 89660-82-2
M. Wt: 289.28 g/mol
InChI Key: MKTLVHPUWIKBAJ-UHFFFAOYSA-N
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Description

5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a trifluoromethylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.

    Introduction of the Trifluoromethylbenzylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.

    Substitution: The trifluoromethylbenzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

Mechanism of Action

The mechanism of action of 5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The sulfur atom in the thio group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylthioisoxazole: Similar structure but lacks the methyl group on the isoxazole ring.

    Trifluoromethylbenzylthioisoxazoline: Contains an isoxazoline ring instead of an isoxazole ring.

    Trifluoromethylbenzylthioisoxazole sulfone: An oxidized derivative with a sulfone group.

Uniqueness

5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its trifluoromethylbenzylthio group and the isoxazole ring. This combination imparts specific chemical and biological properties that are not present in other similar compounds, making it a valuable compound for research and development.

Biological Activity

The compound 5-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one , also known as a derivative of 1,2-oxazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

  • Molecular Formula : C15H13F3N2O3S
  • Molecular Weight : 358.34 g/mol
  • CAS Number : 338793-15-0

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly focusing on Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's antimicrobial activity is hypothesized to be linked to its ability to disrupt bacterial cell walls or inhibit essential enzymatic functions within the bacteria.
  • Activity Against Specific Strains :
    • It has shown promising results against Enterococcus faecium , with growth inhibition zones reported at 20 mm, indicating strong antibacterial properties .
    • The compound also displayed activity against biofilms formed by pathogenic bacteria, which is crucial in treating persistent infections.

Toxicity Assessments

Toxicity evaluations were performed using the Daphnia magna model, a standard in ecotoxicological studies. The compound exhibited low toxicity levels, making it a candidate for further pharmacological investigations .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity
Sulfanyl LinkageMay contribute to antimicrobial action
Oxazole RingEssential for biological activity

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A comparative study evaluated several oxazole derivatives alongside this compound. The results indicated that modifications on the phenyl moiety could lead to enhanced antimicrobial profiles .
  • In Silico Studies :
    • Computational modeling suggested that the compound interacts favorably with key bacterial enzymes, supporting its potential as an antibacterial agent. These findings align with experimental data showing significant inhibition of bacterial growth.

Properties

CAS No.

89660-82-2

Molecular Formula

C12H10F3NO2S

Molecular Weight

289.28 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)6-19-7-10-5-11(17)16-18-10/h1-5H,6-7H2,(H,16,17)

InChI Key

MKTLVHPUWIKBAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NO2

Origin of Product

United States

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